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Compound of Interest

Compound Name:
4,5-Dibromo-2-methylpyridazin-3-

one

Cat. No.: B080806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has been extensively explored in

medicinal chemistry, leading to the development of compounds with a wide array of biological

activities. Among these, 4,5-disubstituted pyridazinones have emerged as a particularly

promising class of molecules, demonstrating significant potential in therapeutic areas such as

oncology and cardiovascular disease. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of these compounds, supported by experimental data, to

aid in the rational design of novel and more potent therapeutic agents.

Anticancer Activity of 4,5-Disubstituted
Pyridazinones
A significant focus of SAR studies on 4,5-disubstituted pyridazinones has been their potential

as anticancer agents. Many of these compounds exert their effects by inhibiting key signaling

pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2) pathway.

Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 4,5-disubstituted

pyridazinone derivatives against different cancer cell lines. The half-maximal inhibitory
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concentration (IC50) is a measure of the potency of a substance in inhibiting a specific

biological or biochemical function.

Compound
R4
Substituent

R5
Substituent

Target Cell
Line

IC50 (µM) Reference

1a Morpholino

4-

(benzylsulfon

yl)piperazin-

1-yl

HT-29

(Colon)
0.10 [1]

1b Morpholino

4-

(benzylsulfon

yl)piperazin-

1-yl

H460 (Lung) 0.13 [1]

1c Morpholino

4-

(benzylsulfon

yl)piperazin-

1-yl

A549 (Lung) 0.05 [1]

2a - Diarylurea Melanoma 1.66-100 [2]

2b - Diarylurea NSCLC 1.66-100 [2]

2c - Diarylurea
Prostate

Cancer
1.66-100 [2]

2d - Diarylurea Colon Cancer 1.66-100 [2]

Note: The diverse nature of the core structures and substitution patterns in the cited literature

makes a direct, side-by-side comparison of substituents challenging without the specific

compound structures from each paper. The table above presents a summary of reported

activities for different series of 4,5-disubstituted pyridazinones.

Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of the pyridazinone derivatives is commonly assessed using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT

into purple formazan crystals by metabolically active cells. The amount of formazan produced

is proportional to the number of viable cells.

Procedure:

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.[3]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).[4]

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.[5][6]

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl

sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[3]

[5]

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570-590 nm.[6][7]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

Signaling Pathway: VEGFR-2 in Angiogenesis
Many 4,5-disubstituted pyridazinones with anticancer activity target the VEGFR-2 signaling

pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply

tumors with nutrients and oxygen.
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Caption: VEGFR-2 Signaling Pathway Inhibition.

Cardiovascular Activity of 4,5-Disubstituted
Pyridazinones
Another well-documented therapeutic application of 4,5-disubstituted pyridazinones is in the

treatment of cardiovascular disorders. These compounds have been shown to possess

antiplatelet and cardiotonic (positive inotropic) activities, often through the inhibition of

phosphodiesterase III (PDE3).

Quantitative SAR Data: Cardiovascular Activity
The following tables summarize the antiplatelet and cardiotonic activities of various 4,5-

disubstituted pyridazinone derivatives.

Table 2: Antiplatelet Activity
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Compound
R4
Substituent

R5
Substituent

Agonist IC50 (µM) Reference

3a -CN -NH2 ADP >100 [8]

3b -COOEt -NH2 ADP >100 [8]

3e -Br -NH2 ADP 12.5 [8]

3f -I -NH2 ADP 25 [8]

PC-09 N/A N/A
Arachidonic

Acid
5.4 [9]

PC-09 N/A N/A Collagen 76.8 [9]

Table 3: Cardiotonic Activity

Compound R5 Substituent
Inotropic Effect vs.
Digoxin

Reference

4a
4-(1H-imidazol-1-

yl)phenyl
More potent [10]

4b
5-methyl-4-(1H-

imidazol-1-yl)phenyl
Most potent in series [10]

Series 5 Various
12 compounds more

effective
[11]

Series 5 Various
9 compounds

comparable
[11]

Series 5 Various
8 compounds less

active
[11]

Experimental Protocol: In Vitro Platelet Aggregation
Assay
The antiplatelet activity of pyridazinone derivatives is typically evaluated using light

transmission aggregometry (LTA).
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Principle: LTA measures the increase in light transmission through a suspension of platelet-rich

plasma (PRP) as platelets aggregate in response to an agonist.

Procedure:

PRP Preparation: Whole blood from healthy donors is centrifuged at a low speed (e.g., 150-

200 x g) to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged

at a higher speed (e.g., 2000 x g) to obtain platelet-poor plasma (PPP), which is used as a

reference.[12]

Instrument Calibration: The aggregometer is calibrated using PPP for 100% aggregation and

PRP for 0% aggregation.[12]

Incubation: PRP is incubated with either the test compound or a vehicle control at 37°C in

the aggregometer cuvettes.

Agonist Addition: An aggregating agent (e.g., ADP, collagen, arachidonic acid) is added to

induce platelet aggregation.[13]

Measurement: The change in light transmission is recorded over time to generate an

aggregation curve.

Data Analysis: The percentage of inhibition of platelet aggregation is calculated by

comparing the maximal aggregation in the presence of the test compound to that of the

vehicle control. The IC50 value is then determined.

Experimental Protocol: Langendorff Isolated Heart
Perfusion
The cardiotonic activity of these compounds is often assessed using the Langendorff isolated

heart preparation.

Principle: This ex vivo technique allows for the measurement of cardiac contractile force and

heart rate in an isolated heart, free from systemic influences.

Procedure:
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Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, rat)

and mounted on a Langendorff apparatus via the aorta.[14][15]

Retrograde Perfusion: The heart is perfused retrogradely with a warm, oxygenated

physiological salt solution (e.g., Krebs-Henseleit solution). This perfusion maintains the

viability of the heart muscle.[14]

Measurement of Cardiac Function: A force transducer is attached to the apex of the ventricle

to measure contractile force. Heart rate is also monitored.

Compound Administration: The test compounds are infused into the perfusion solution at

various concentrations.

Data Analysis: The changes in contractile force (inotropic effect) and heart rate (chronotropic

effect) are recorded and analyzed to determine the compound's activity.[16]

Signaling Pathway: PDE3 Inhibition in Cardiovascular
System
The cardiovascular effects of many 4,5-disubstituted pyridazinones are attributed to the

inhibition of phosphodiesterase 3 (PDE3). PDE3 is responsible for the breakdown of cyclic

adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells and

platelets.
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Caption: PDE3 Signaling Pathway Inhibition.
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The 4,5-disubstituted pyridazinone scaffold represents a privileged structure in medicinal

chemistry, with derivatives demonstrating potent and varied biological activities. The SAR

studies highlighted in this guide underscore the importance of the nature and position of

substituents on the pyridazinone core in determining the pharmacological profile of these

compounds. For anticancer activity, targeting kinase signaling pathways like VEGFR-2 has

proven to be a successful strategy. In the cardiovascular realm, inhibition of PDE3 remains a

key mechanism for achieving both antiplatelet and cardiotonic effects. The presented data and

experimental protocols provide a valuable resource for researchers in the field, facilitating the

design and development of next-generation 4,5-disubstituted pyridazinone-based therapeutics

with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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